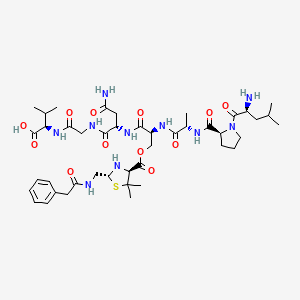

Benzylpenicilloyl-heptapeptide

Description

Structure

2D Structure

Properties

CAS No. |

80976-69-8 |

|---|---|

Molecular Formula |

C43H66N10O12S |

Molecular Weight |

947.1 g/mol |

IUPAC Name |

(2R)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-[(2R,4S)-5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carbonyl]oxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C43H66N10O12S/c1-22(2)16-26(44)40(61)53-15-11-14-29(53)39(60)48-24(5)36(57)50-28(38(59)49-27(18-30(45)54)37(58)47-19-32(56)51-34(23(3)4)41(62)63)21-65-42(64)35-43(6,7)66-33(52-35)20-46-31(55)17-25-12-9-8-10-13-25/h8-10,12-13,22-24,26-29,33-35,52H,11,14-21,44H2,1-7H3,(H2,45,54)(H,46,55)(H,47,58)(H,48,60)(H,49,59)(H,50,57)(H,51,56)(H,62,63)/t24-,26-,27-,28-,29-,33+,34+,35-/m0/s1 |

InChI Key |

AUZOVTCTIDMGEW-LKUWHMJMSA-N |

SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(COC(=O)C2C(SC(N2)CNC(=O)CC3=CC=CC=C3)(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](COC(=O)[C@H]1C(S[C@@H](N1)CNC(=O)CC2=CC=CC=C2)(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(COC(=O)C2C(SC(N2)CNC(=O)CC3=CC=CC=C3)(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Other CAS No. |

80976-69-8 |

Synonyms |

enzylpenicilloyl-heptapeptide benzylpenicilloyl-Leu-Pro-Ala-Ser-Asn-Gly-Val |

Origin of Product |

United States |

Formation and Structural Considerations of Benzylpenicilloyl Heptapeptide Conjugates

Mechanism of Benzylpenicilloyl Moiety Formation and Covalent Conjugation to Peptides

The formation of the benzylpenicilloyl moiety, the major antigenic determinant of penicillin allergy, is initiated by the high reactivity of the β-lactam ring inherent in the benzylpenicillin structure. frontiersin.orgfrontiersin.org This strained four-membered ring is susceptible to nucleophilic attack, leading to its opening and the formation of a stable covalent bond with carrier molecules, such as peptides. frontiersin.orgnih.gov This process transforms penicillin from a small, non-immunogenic molecule (a hapten) into an antigenic complex capable of eliciting an immune response. jiaci.orgnih.gov Approximately 95% of penicillin molecules that react with proteins under physiological conditions do so to form the benzylpenicilloyl-amide conjugate. frontiersin.orgnih.gov

Two primary pathways have been identified for the covalent conjugation of the benzylpenicilloyl group to peptides:

Direct Aminolysis: The most direct route involves the nucleophilic attack by the ε-amino group of a lysine (B10760008) residue on the peptide chain directly onto the carbonyl carbon of the β-lactam ring of benzylpenicillin (BP). nih.govresearchgate.net This action opens the ring and forms a stable amide linkage, creating the benzylpenicilloyl-peptide conjugate. patsnap.combiorxiv.org

Rearrangement to Benzylpenicillenic Acid (PA): Benzylpenicillin can first undergo an intramolecular rearrangement to form benzylpenicillenic acid (PA), a highly reactive intermediate. nih.govresearchgate.net This intermediate is then susceptible to nucleophilic attack from lysine residues on a peptide, which also results in the formation of a benzylpenicilloyl conjugate. nih.govnih.gov A significant consequence of this pathway is that it leads to the formation of diastereoisomeric forms of the hapten, which have distinct immunological properties. nih.govresearchgate.netresearchgate.net

While lysine residues are the predominant sites for conjugation, other nucleophilic amino acid residues, such as serine, can also be targets, forming an ester-linked benzylpenicilloyl group, though this is less common. researchgate.netebi.ac.uknih.gov

| Pathway | Mechanism | Key Intermediate | Primary Conjugation Site | Resulting Product |

| Direct Aminolysis | Nucleophilic attack by a lysine ε-amino group on the β-lactam ring of benzylpenicillin. nih.govresearchgate.net | None | Lysine ε-amino group | (5R,6R)-Benzylpenicilloyl-peptide conjugate |

| Rearrangement | Benzylpenicillin rearranges to benzylpenicillenic acid, which then reacts with a lysine residue. nih.govresearchgate.net | Benzylpenicillenic Acid (PA) | Lysine ε-amino group | Diastereoisomeric benzylpenicilloyl-peptide conjugates. nih.govnih.gov |

Characterization of Diastereoisomeric and Epimeric Forms of Benzylpenicilloyl and their Immunological Implications

The stereochemistry of the benzylpenicilloyl hapten plays a critical role in its recognition by the immune system. The formation process can yield different stereoisomers, including diastereomers and epimers, which are not immunologically equivalent. nih.govresearchgate.net

Diastereomers of the benzylpenicilloyl hapten are readily formed through the benzylpenicillenic acid (PA) pathway. nih.govresearchgate.netnih.gov Studies have shown that these PA-derived diastereomers can be more potent stimulators of T-cell proliferation from penicillin-hypersensitive patients compared to the haptens formed directly from benzylpenicillin. nih.govresearchgate.netnih.gov This suggests that the stereochemical configuration of the hapten is a crucial factor in determining the magnitude of the T-cell response.

Furthermore, the benzylpenicilloyl structure can undergo an epimerization process at the C-5 position of the thiazolidine (B150603) ring. nih.govnih.gov This process is proposed to occur via the formation of an iminium intermediate, which allows for the temporary opening of the thiazolidine ring and subsequent change in stereochemistry at C-5. nih.gov This results in the conversion between the original (5R,6R) configuration and the (5S,6R) epimer. repositoriosalud.es

Stereochemical Influences on Epitope Recognition

The three-dimensional structure of the hapten-peptide complex is the epitope recognized by immune cells. Any variation in this structure can significantly alter its immunogenicity. The spatial configuration of the benzylpenicilloyl determinant is vital for its interaction with both Major Histocompatibility Complex (MHC) molecules for presentation to T-cells and with antibodies (like IgE) on B-cells. nih.govresearchgate.net Different diastereomers may bind with varying affinities to the MHC binding groove on antigen-presenting cells, which in turn affects the stability of the peptide-MHC complex and the subsequent strength of T-cell recognition. researchgate.net Similarly, the precise stereochemistry of the hapten is critical for high-affinity binding to specific IgE antibodies. nih.gov

Impact of C-5 Configuration on IgE Binding

The configuration at the C-5 position of the benzylpenicilloyl moiety has a profound and direct impact on its recognition by IgE antibodies, which are central to immediate hypersensitivity reactions. dynamed.com In vitro immunoassays have demonstrated that even small changes to the chemical structure of the antigenic determinant can significantly affect IgE binding. nih.govnih.gov The native (5R,6R) configuration, which is formed directly from the aminolysis of benzylpenicillin, is the form best recognized by IgE antibodies in allergic patients. frontiersin.orgnih.gov The (5S,6R) epimer, which can form over time in solution, shows substantially reduced immunoreactivity. repositoriosalud.es This stereoselectivity highlights the importance of using stereochemically pure or well-defined reagents in diagnostic tests for penicillin allergy to ensure sensitivity and reproducibility. nih.govrepositoriosalud.es

| Stereoisomer | Formation Pathway | Immunological Significance | Reference |

| (5R,6R)-Benzylpenicilloyl | Direct aminolysis of benzylpenicillin | The original and most potent configuration for IgE binding. | frontiersin.orgnih.gov |

| (5S,6R)-Benzylpenicilloyl | Epimerization from the (5R,6R) form | Significantly reduced recognition by IgE antibodies. | nih.govrepositoriosalud.es |

| Diastereomers from PA | Reaction via benzylpenicillenic acid (PA) intermediate | More potent stimulators of T-cell proliferation compared to BP-derived haptens. | nih.govresearchgate.netnih.gov |

Influence of Heptapeptide (B1575542) Carrier Sequence and Conformation on Hapten Presentation

The heptapeptide carrier is not merely an inert scaffold but plays an active role in the antigenicity of the conjugate. The specific amino acid sequence and the resulting three-dimensional conformation of the peptide influence how the attached benzylpenicilloyl hapten is presented to the immune system, particularly to T-cells. nih.govnih.gov For a T-cell to recognize the hapten, the entire hapten-peptide complex must first be bound by an MHC molecule on an antigen-presenting cell. The sequence of the peptide carrier dictates its ability to bind to the MHC groove, and its conformation orients the hapten for interaction with the T-cell receptor (TCR). nih.gov Research using designer peptides has shown that the precise positioning of the haptenated lysine on the peptide backbone is critical for optimal T-cell recognition. nih.govacs.org

Role of Lysine Residues in Conjugation

Lysine residues are the principal sites of covalent attachment for the benzylpenicilloyl hapten on peptide and protein carriers. jiaci.orgbiorxiv.org The nucleophilic nature of the epsilon-amino (ε-NH2) group on the lysine side chain makes it highly reactive toward the electrophilic β-lactam ring of penicillin. nih.govresearchgate.net This reaction forms a durable amide bond, creating the immunogenic conjugate. patsnap.com The high density and accessibility of lysine residues on carrier molecules like poly-L-lysine have been exploited in the development of diagnostic reagents, such as benzylpenicilloyl-polylysine (PPL), to create multivalent antigens that can effectively cross-link IgE receptors on mast cells. patsnap.comalk.net Studies on human serum albumin have identified specific lysine residues (e.g., Lys190, Lys195, Lys199) within a particular region that act as preferential binding sites, suggesting that the local chemical environment influences conjugation efficiency. nih.govnih.gov

Peptide Length and its Effect on Antigenicity

The length of the peptide carrier is a critical determinant of antigenicity. A heptapeptide is of sufficient length to be productively bound and presented by MHC class I and class II molecules, which typically bind peptides ranging from 8 to 15 amino acids in length. ashpublications.orgoup.com The length of the peptide directly influences how it is constrained within the MHC binding groove. ashpublications.org A shorter or longer peptide will adopt a different conformation, potentially bulging out from the groove or having its termini positioned differently. ashpublications.org This, in turn, alters the orientation and accessibility of the covalently attached benzylpenicilloyl group. Since the T-cell receptor interacts with both the peptide backbone and the hapten, the length-dependent conformation of the heptapeptide is crucial for effective TCR engagement and subsequent T-cell activation. nih.govashpublications.org Each T-cell clone can exhibit a preference for a specific peptide length, meaning that a benzylpenicilloyl-heptapeptide may be optimally antigenic for one set of T-cells but less so for others that might better recognize a haptenated hexa- or octapeptide. ashpublications.org

Immunological Recognition and Response Mechanisms by Benzylpenicilloyl Heptapeptide

B-Cell Epitope Recognition and Antibody Specificity

B-cell epitopes are the specific parts of an antigen recognized by antibodies. researchgate.net For haptens like benzylpenicillin, the resulting BPO determinant formed upon reaction with proteins is considered the major antigenic determinant, accounting for the vast majority of penicillin molecules that react with proteins under physiological conditions. frontiersin.orgresearchgate.net

The specificity of antibodies raised against the benzylpenicilloyl (BPO) group is primarily directed towards the hapten itself, but cross-reactivity with other related structures is common. nih.govcapes.gov.br This phenomenon is largely dictated by the structural similarity of the side chains of different β-lactam antibiotics. nih.govnih.gov

Research using a mouse monoclonal IgE antibody (BIE-13CE) raised against BPO demonstrated that the antibody's specificity was mainly directed at the phenylacetyl portion of the BPO group. nih.govcapes.gov.br This highlights the critical role of the side chain in defining antibody recognition. The cross-reactivity profile of this monoclonal antibody showed that it reacted with haptens from other penicillins and cephalosporins that shared similar acyl side chain structures. nih.govcapes.gov.br Conversely, it did not react with haptens that had dissimilar side chains. nih.govcapes.gov.br This indicates that while the core β-lactam structure is necessary, the side chain is a key determinant for both specific recognition and cross-reactivity. nih.govnih.gov

The ability of antibodies to recognize different but structurally related antigens is known as cross-reactivity. sigmaaldrich.comcusabio.com In the context of penicillin allergy, this means antibodies generated against benzylpenicillin may also bind to other penicillins or even cephalosporins if their side chains are sufficiently similar. nih.gov

| Antigen/Hapten | Reactivity with BIE-13CE | Reference |

|---|---|---|

| BPO-hapten | Positive | nih.govcapes.gov.br |

| Cephalothin (CET)-hapten | Positive | nih.govcapes.gov.br |

| Cephaloridine-hapten | Positive | nih.govcapes.gov.br |

| Cephalothin (CET) polymer | Positive | nih.govcapes.gov.br |

| Penicillin G (PCG) polymer | Negative | nih.govcapes.gov.br |

| Ampicillin-hapten | Negative | nih.govcapes.gov.br |

| Cefazolin-hapten | Negative | nih.govcapes.gov.br |

The antigenic epitope of the benzylpenicilloyl group is a composite structure where both the acyl side chain and the bicyclic ring system (composed of the β-lactam and thiazolidine (B150603) rings) contribute to antibody recognition. jiaci.org However, their relative importance can vary.

The benzylpenicilloyl side chain is considered a critical factor for recognition and is often the primary determinant of specificity. jiaci.orgnih.gov Studies have consistently shown that cross-reactivity between different β-lactam antibiotics is highly dependent on the similarity of their R1 side chains. nih.govnih.gov

The thiazolidine ring , fused to the β-lactam ring, also plays a significant role in defining the epitope's three-dimensional structure. jiaci.orgnih.gov The stereochemistry of this ring is crucial. The opening of the β-lactam ring during haptenation is followed by the formation of the benzylpenicilloyl determinant. frontiersin.orgresearchgate.net This structure can undergo an epimerization process at the C-5 position of the thiazolidine ring. frontiersin.orgresearchgate.net Research has shown that the original (5R,6R) configuration is the one best recognized by specific IgE antibodies from allergic patients. frontiersin.org Any change in the spatial configuration at C-5 significantly impacts IgE recognition, underscoring the importance of the thiazolidine ring's precise stereochemical structure for epitope definedness. frontiersin.orgresearchgate.net While the thiazolidine ring is a constant feature among penicillins, its contribution to binding is not always sufficient to guarantee cross-reactivity if the side chains differ significantly. ebi.ac.uk

| Structural Component | Contribution to Epitope Definedness | Reference |

|---|---|---|

| Benzyl Side Chain (R1) | Primary determinant of antibody specificity and cross-reactivity. Structural similarity to other β-lactam side chains governs the extent of cross-reaction. | jiaci.orgnih.govnih.gov |

| Thiazolidine Ring | Contributes to the overall 3D structure. The stereochemical configuration at the C-5 position is critical for IgE recognition; the (5R,6R) epimer is preferentially recognized. | frontiersin.orgresearchgate.net |

| Opened β-Lactam Ring | Forms the amide bond with the carrier protein, creating the stable hapten-carrier conjugate necessary for immunogenicity. | jiaci.orgfrontiersin.orgresearchgate.net |

Antibody affinity refers to the strength of the binding interaction between a single antibody binding site (paratope) and a single antigenic determinant (epitope). sigmaaldrich.combiointron.jp Several factors influence the affinity and the resulting clonality (the diversity of antibody-producing cell populations) of the response to BPO-heptapeptide conjugates.

Carrier Molecule : The nature of the carrier peptide or protein can significantly influence the immune response. iss.it Studies comparing different carriers for detecting BPO-specific IgE, such as polylysine (B1216035) and human serum albumin (HSA), have shown that the choice of carrier impacts the sensitivity and specificity of the assay, which reflects differences in antibody binding affinity. researchgate.net

Antigen Dose : The dose of the antigen administered during immunization can influence the affinity of the resulting antibodies. nih.gov Studies in animal models have shown that lower antigen doses can sometimes lead to the production of higher-affinity antibodies over time. nih.gov

Stereochemical Fit : As discussed previously, the precise three-dimensional fit between the antibody's binding site and the BPO epitope is crucial. biointron.jp The stereochemistry of the thiazolidine ring directly impacts this fit and, consequently, the binding affinity. frontiersin.orgresearchgate.net

| Factor | Influence on Affinity | Reference |

|---|---|---|

| Molecular Forces | The strength of non-covalent interactions (hydrogen bonds, hydrophobic, electrostatic) between the epitope and paratope determines binding strength. | biointron.jp |

| Carrier Conjugate | The type of carrier (e.g., Polylysine vs. Human Serum Albumin) affects the immunogenicity and the resulting antibody binding characteristics. | iss.itresearchgate.net |

| pH and Temperature | Optimal pH and temperature ranges exist for antibody-antigen binding; deviations can decrease binding strength. | sigmaaldrich.comaatbio.com |

| Epitope Stereochemistry | The precise 3D configuration of the BPO group, particularly the thiazolidine ring, is critical for a high-affinity fit with the antibody. | frontiersin.orgresearchgate.netbiointron.jp |

| Antigen Dose | The concentration of the BPO-conjugate used for immunization can select for B-cell clones producing antibodies of varying affinities. | nih.gov |

Synthetic Methodologies and Constructs for Academic Research

Design and Synthesis of Benzylpenicilloylated Peptides (including Heptapeptides) for Immunological Studies

The rational design and synthesis of benzylpenicilloylated peptides are paramount for accurately mimicking the in vivo antigens that trigger allergic reactions. nih.gov Penicillins and other β-lactam antibiotics are known to covalently bind to serum proteins, such as human serum albumin (HSA), forming immunogenic complexes. acs.org These modified proteins are then processed by antigen-presenting cells (APCs), which display smaller peptide fragments—hapten-peptide conjugates—on their surface, leading to the activation of CD4+ T-cells and subsequent IgE-mediated hypersensitivity. nih.govacs.org

To investigate these T-cell responses, researchers design synthetic peptides that replicate these naturally formed epitopes. nih.gov A common approach involves identifying the most frequent lysine (B10760008) residues on a carrier protein like HSA that are targeted by the benzylpenicillin hapten. nih.govacs.org Based on these "hotspots," peptide sequences, often around 15 amino acids in length, are designed to encompass the modified lysine residue. nih.gov These synthetic constructs, including heptapeptides, are then synthesized for use in immunological assays. nih.govcapes.gov.br

A significant advancement in creating these research tools is the development of flexible synthesis pathways that employ a pre-formed benzylpenicilloylated lysine monomer. nih.govacs.org This strategy allows for the precise, site-specific incorporation of the BPO-haptenated lysine into a growing peptide chain. acs.org The use of a common BPO-lysine precursor simplifies the synthesis of diverse peptide sequences, enabling a more systematic study of how different peptide backbones influence immune recognition. nih.govresearchgate.net This method provides a high degree of control over the final product, ensuring that the hapten is located at a defined position within the peptide sequence. acs.org

Solid-phase peptide synthesis (SPPS) is the cornerstone technology for producing hapten-peptide conjugates for immunological research. powdersystems.comresearchgate.net Pioneered by R. Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin. powdersystems.com

The general SPPS cycle consists of several key steps:

Attachment : The first amino acid (the C-terminal residue) is anchored to the solid resin. powdersystems.com

Deprotection : The temporary protecting group on the α-amino group of the attached amino acid is removed, typically using a basic solution (like piperidine (B6355638) for Fmoc chemistry) or an acidic one (for Boc chemistry). powdersystems.compeptide.com

Washing : Excess reagents and by-products are washed away. peptide.com

Coupling : The next protected amino acid is activated and coupled to the free amino group of the preceding residue. powdersystems.com

Repeat : The deprotection, washing, and coupling cycle is repeated until the desired peptide sequence is fully assembled. peptide.com

Cleavage : Finally, the completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, often using a strong acid like trifluoroacetic acid (TFA). powdersystems.comnih.gov

This methodology is highly adaptable for creating hapten-peptide conjugates, such as benzylpenicilloyl-heptapeptide, by incorporating the specialized BPO-lysine monomer at the desired position during the synthesis cycles. acs.orgresearchgate.net The ability to use excess reagents to drive reactions to completion and the ease of purification by simple filtration and washing make SPPS an efficient and robust method for generating these complex immunogens. lsu.edu

Preparation and Characterization of Defined this compound Constructs for Epitope Mapping

Once synthesized, this compound constructs must be rigorously characterized to ensure they are suitable for sensitive immunological applications like epitope mapping. victoria.ac.nz Epitope mapping is the process of identifying the specific amino acid residues that are recognized by antibodies or T-cell receptors. jpt.com For penicillin allergy, this involves determining the precise sequence of the peptide and the structure of the hapten that constitute the T-cell epitope. nih.gov

The preparation of these constructs involves purifying the crude synthetic peptide, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). oup.com Characterization techniques are then employed to confirm the identity and purity of the final product. Mass spectrometry is used to verify the correct molecular weight of the this compound, confirming the successful incorporation of both the peptide sequence and the hapten. oup.com Further structural analysis can be performed using techniques like nuclear magnetic resonance (NMR) or by sequencing the peptide. lumc.nl

These well-defined constructs are then used in various assays to map the epitopes. nih.gov For instance, they can be used to stimulate T-cell proliferation in vitro from blood samples of penicillin-allergic individuals. oup.com By comparing the responses to different peptide sequences, researchers can pinpoint the immunodominant regions responsible for the allergic reaction. jpt.com

Importance of Purity and Structural Homogeneity in Synthetic Antigen Preparations

The purity and structural homogeneity of synthetic antigens like this compound are of paramount importance in immunological research. abyntek.comcrimsonpublishers.com The presence of impurities, such as truncated or deletion peptide sequences from an incomplete SPPS cycle, or molecules with improperly modified haptens, can lead to ambiguous or erroneous results. researchgate.net

High purity ensures that the observed immune response is specific to the intended antigenic epitope and not to a contaminating substance. crimsonpublishers.comasm.org This is critical for standardizing diagnostic tests and for accurately interpreting research findings on the mechanisms of drug hypersensitivity. asm.orgnih.gov Structural homogeneity, meaning that every peptide molecule in the preparation is identical, is equally crucial. It guarantees that the immunological probe is uniform, allowing for a precise correlation between a specific molecular structure and its biological activity. nih.gov The ability to synthesize antigens in a highly pure and defined form is a major advantage of using synthetic peptides over less-defined protein-drug conjugates prepared in solution. crimsonpublishers.com

Data Tables

Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS)

| Step | Description | Purpose | Common Reagents |

| Resin Loading | The first C-terminal amino acid is covalently attached to the solid support. | To anchor the growing peptide chain for synthesis. | Fmoc-amino acid, DIC, Oxyma, Polystyrene resin |

| Deprotection | Removal of the temporary N-α-protecting group (e.g., Fmoc). | To expose the amine group for the next coupling reaction. | Piperidine in DMF |

| Coupling | The carboxyl group of the next amino acid is activated and reacts with the free amine group. | To form a peptide bond and extend the peptide chain. | HBTU, HATU, DIC, HOBt |

| Washing | The resin is washed with solvents after deprotection and coupling steps. | To remove excess reagents and soluble by-products. | DMF, DCM |

| Cleavage | The completed peptide is cleaved from the resin and side-chain protecting groups are removed. | To release the final, unprotected peptide into solution. | Trifluoroacetic acid (TFA), TIS, Water |

This table is a generalized representation. Specific reagents and conditions can vary.

Table 2: Characterization of Synthetic Peptides

| Technique | Purpose | Information Obtained |

| Reverse-Phase HPLC (RP-HPLC) | Purification and Purity Assessment | Separates the target peptide from impurities. The resulting chromatogram indicates the purity level. oup.com |

| Mass Spectrometry (MS) | Identity Confirmation | Measures the mass-to-charge ratio to confirm the molecular weight of the synthetic peptide, verifying its identity. oup.com |

| Amino Acid Analysis | Compositional Verification | Determines the relative abundance of each amino acid in the peptide, confirming its composition. |

| T-Cell Proliferation Assay | Functional Assessment/Epitope Mapping | Measures the ability of the synthetic peptide to stimulate T-cells, indicating its biological activity and immunogenicity. oup.com |

Analytical and Methodological Approaches in Benzylpenicilloyl Heptapeptide Research

Immunoassay Techniques for Assessing Antibody Binding and Specificity

Immunoassays are fundamental in detecting and quantifying the antibodies produced in response to benzylpenicilloyl-heptapeptide. These assays provide critical insights into the nature and specificity of the immune response.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and widely used technique for detecting specific antibodies. springernature.commybiosource.comresearchgate.net In the context of this compound research, ELISA is employed to quantify the levels of specific IgG and IgM antibodies against the penicillin determinant. spaic.pt The assay's sensitivity allows for the detection of anti-penicillin antibodies in various biological samples. nih.gov For instance, an in-house ELISA can be developed to determine the concentration of total antibodies against penicillin. nih.gov Studies have demonstrated the utility of ELISA in comparing the antigenicity of different benzylpenicilloyl conjugates, such as benzylpenicilloyl-polylysine, revealing similar binding capacities to commercially available reagents. nih.gov

The principle of ELISA involves the immobilization of an antigen (in this case, a benzylpenicilloyl conjugate) onto a solid phase, followed by the addition of a serum sample. nih.gov If antibodies specific to the benzylpenicilloyl determinant are present, they will bind to the antigen. nih.gov This binding is then detected using an enzyme-linked secondary antibody that recognizes the primary antibody, and a substrate that produces a measurable color change. nih.gov

Table 1: Representative Data from ELISA for Anti-Penicillin Antibodies

| Sample Type | Antibody Isotype | Mean Optical Density (OD) at 450 nm | Interpretation |

| Patient Serum 1 | IgG | 1.25 | Positive |

| Patient Serum 2 | IgG | 0.15 | Negative |

| Control Serum | IgG | 0.10 | Negative |

| Patient Serum 1 | IgM | 0.89 | Positive |

| Patient Serum 2 | IgM | 0.12 | Negative |

| Control Serum | IgM | 0.09 | Negative |

This table is for illustrative purposes and does not represent actual patient data.

The Radioallergosorbent Test (RAST) is a radioimmunoassay method specifically designed to detect and quantify allergen-specific IgE antibodies in serum. wikipedia.orggpnotebook.com In research focused on this compound, RAST is instrumental in identifying IgE antibodies directed against the benzylpenicilloyl (BPO) determinant, which are key mediators of immediate hypersensitivity reactions. nih.govnih.gov The test involves incubating a patient's serum with a solid-phase allergen, in this case, a benzylpenicilloyl conjugate. gpnotebook.com If specific IgE antibodies are present, they bind to the allergen and are subsequently detected by a radiolabeled anti-human IgE antibody. taylorandfrancis.com The amount of radioactivity measured is proportional to the concentration of specific IgE in the serum. taylorandfrancis.com

Research has shown a high correlation between BPO-specific RAST results and skin tests using penicilloyl-polylysine (PPL). nih.gov Different conjugates can be used in RAST, such as benzylpenicillin conjugated to human serum albumin (BPO-HSA) or polylysine (B1216035) (BPO-PLL), with studies indicating that BPO-PLL conjugates may offer advantages in sensitivity and specificity. nih.gov While RAST is a valuable research tool, it is important to note that a positive result indicates the presence of specific IgE but does not always correlate with the severity of clinical symptoms. gpnotebook.com In some cases, individuals with positive skin tests to benzylpenicillin may not have detectable circulating IgE antibodies to BPO, highlighting the complexity of the allergic response. nih.gov

Table 2: Comparison of Different RAST Conjugates for BPO-Specific IgE Detection

| RAST Conjugate | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) |

| BPO-PLL | 87 | 93 | 92 | 88 |

| BPO-HSA | 73 | 87 | 85 | 76 |

| BPO-SP | 85 | 92 | 91 | 87 |

Data adapted from studies comparing RAST methodologies. nih.gov BPO-SP refers to benzylpenicillin conjugated to an aminospacer.

Mass Spectrometry for Structural Elucidation and Hapten Formation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds. mdpi.com In the study of this compound, MS plays a crucial role in elucidating the structure of the hapten-carrier complex and analyzing the formation of these adducts. nih.govnih.gov High-resolution mass spectrometry can identify the specific sites on carrier proteins, such as human serum albumin (HSA), where the benzylpenicilloyl group covalently binds. nih.govnih.gov

Research has utilized techniques like LTQ orbitrap MS to characterize the interaction between amoxicillin (B794) (a penicillin derivative) and HSA, identifying key lysine (B10760008) residues (Lys190, Lys199, and Lys541) as primary targets for haptenation. nih.gov Furthermore, quantitative mass spectrometric analyses have been employed to define the epitopes formed in both tolerant and hypersensitive patients taking piperacillin, another β-lactam antibiotic. nih.gov These studies have revealed that the level of drug-protein modification required to activate T-cells is similar in both tolerant and hypersensitive individuals, suggesting that the development of hypersensitivity depends on other immunological factors. nih.gov Tandem MS (MS/MS) is also a key technique, enabling detailed structural characterization by fragmenting the intact molecular ions. mdpi.com

Table 3: Mass Spectrometry Analysis of Piperacillin-HSA Adducts

| Lysine Residue on HSA | Modification Level in Tolerant Patients (%) | Modification Level in Hypersensitive Patients (%) |

| Lys541 | 2.6 - 4.8 | Similar levels detected |

| Other Lys residues | Detected | Detected |

Data derived from quantitative mass spectrometric analyses of HSA from patients treated with piperacillin. nih.gov

Cellular Assays for Investigating T-Cell and B-Cell Activation

Cellular assays are indispensable for studying the functional responses of immune cells to this compound. These assays provide direct evidence of T-cell and B-cell activation, proliferation, and cytokine production, which are central to the pathogenesis of delayed-type hypersensitivity reactions.

The Lymphocyte Transformation Test (LTT) is an in vitro method used to measure the proliferative response of T-cells upon encountering a specific antigen. nih.gov In the context of this compound research, LTT is used to assess the sensitization of an individual's T-cells to penicillin. nih.govnih.gov The assay involves culturing peripheral blood mononuclear cells (PBMCs) from a patient with the suspected drug. nih.gov If drug-specific memory T-cells are present, they will proliferate, and this proliferation is typically measured by the incorporation of a radioactive tracer, such as [3H]thymidine. nih.gov

Studies have shown that LTT can be a useful tool in diagnosing drug hypersensitivity, with a reported sensitivity for beta-lactam allergy in the range of 60-70%. nih.gov Research has demonstrated that conjugates of benzylpenicilloyl with carrier proteins like keyhole limpet hemocyanin (BPO-KLH) can elicit lymphocyte proliferation in vitro. nih.gov Furthermore, LTT has been used to evaluate the recognition of benzylpenicilloyl-haptenated peptides by PBMCs from patients with penicillin allergy, identifying specific immunodominant peptides. nih.gov

Table 4: Representative LTT Results in Penicillin-Allergic Patients

| Patient Group | Stimulant | Stimulation Index (SI) | Interpretation |

| Penicillin-Allergic | Benzylpenicillin | > 2.0 | Positive |

| Non-Allergic Control | Benzylpenicillin | < 2.0 | Negative |

| Penicillin-Allergic | Tetanus Toxoid (Control) | > 2.0 | Positive (Normal Response) |

The Stimulation Index (SI) is calculated as the ratio of proliferation with the antigen to proliferation without the antigen. An SI ≥ 2 is often considered a positive result. frontiersin.org

Cytokine production assays, such as the Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay, are used to detect and quantify cytokine-secreting cells at the single-cell level. nih.gov In the investigation of this compound, the IFN-γ ELISpot assay is particularly valuable for identifying drug-specific T-cells that produce IFN-γ, a key cytokine in cell-mediated immunity. nih.govnih.gov The presence of IFN-γ-producing T-cells reactive to penicillin derivatives is indicative of a T-cell mediated allergic reaction. nih.gov

Research has shown that amoxicillin-specific circulating T-cells can be detected in patients with allergic maculopapular exanthema using the IFN-γ ELISpot assay, with frequencies ranging from 1:8000 to 1:30,000 circulating leucocytes. nih.gov These specific T-cells can be detectable for several years after the allergic event. nih.gov The assay can also be used to assess T-cell cross-reactivity between different β-lactam antibiotics. nih.gov However, some studies have indicated that the utility of the IFN-γ ELISpot in diagnosing mild, non-immediate hypersensitivity to amoxicillin and penicillin may be limited, as results did not always differ significantly from the unstimulated condition. nih.gov

Table 5: IFN-γ ELISpot Results in Amoxicillin-Allergic Patients

| Patient Group | Number of Patients | Number with Detectable Amoxicillin-Specific T-cells | Frequency of Specific T-cells (per 10^5 leucocytes) |

| Amoxicillin-Allergic (MPE) | 22 | 20 | 3.3 - 12.5 |

| IgE-Mediated Amoxicillin Allergy | 15 | 0 | Not Applicable |

| Tolerant Controls | 11 | 0 | Not Applicable |

| Healthy Individuals | 20 | 0 | Not Applicable |

Data adapted from a study on drug-specific T-cells in penicillin allergy. nih.gov MPE refers to maculopapular exanthema.

Structural Biology Techniques for Understanding Molecular Interactions

The elucidation of the three-dimensional structures of this compound in complex with its biological targets, such as immune receptors, is fundamental to understanding the molecular basis of the immune response it elicits. Structural biology techniques provide atomic-level insights into the specific interactions that govern molecular recognition, complex stability, and subsequent signaling events. These methods are indispensable for mapping the exact epitope presented by the hapten-peptide conjugate and for designing potential therapeutic interventions.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for the high-resolution structural determination of biological macromolecules and their complexes. wikipedia.orgnih.gov In the context of this compound research, these methods can define the precise binding interface between the haptenated peptide and immune receptors like Major Histocompatibility Complex (MHC) molecules or antibodies.

X-ray Crystallography provides a static, high-resolution snapshot of the epitope-receptor complex. nih.gov The process requires the formation of a well-ordered crystal of the complex, which, when diffracted with X-rays, produces a pattern that can be used to calculate a three-dimensional model of the electron density. wikipedia.org This model reveals the precise atomic coordinates of the this compound and the receptor's binding pocket, detailing the hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the complex. nih.govspringernature.com Such structural data is critical for understanding how the benzylpenicilloyl moiety, covalently attached to the heptapeptide (B1575542), alters the peptide's conformation and interaction with the receptor, forming a novel antigenic determinant. nih.gov

NMR Spectroscopy , in contrast, provides structural and dynamic information on epitope-receptor complexes in solution, which more closely mimics the physiological environment. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR are particularly well-suited for mapping the binding epitope of a ligand like this compound. semanticscholar.org In an STD NMR experiment, the macromolecular receptor is selectively saturated with radiofrequency pulses, and this saturation is transferred to the protons of the bound ligand that are in close proximity. semanticscholar.org By observing which signals in the ligand's NMR spectrum are attenuated, researchers can identify the specific parts of the this compound—the "epitope"—that make direct contact with the receptor. semanticscholar.orgd-nb.info This method is effective for studying weak and transient interactions and does not require crystallization. nih.gov

The following table summarizes the application of these techniques in studying this compound complexes.

| Technique | Principle | Information Yielded for this compound Research | Key Advantages |

| X-ray Crystallography | X-ray diffraction from a crystallized molecule or complex. wikipedia.org | Provides a static, atomic-resolution 3D structure of the this compound bound to its receptor. nih.gov | Unparalleled high-resolution detail of molecular interactions. mdpi.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei in a magnetic field. nih.gov | Defines the binding epitope in solution, identifies key contact residues, and provides information on complex dynamics. nih.gov | Can study complexes in a near-physiological solution state; excellent for analyzing dynamics and weaker interactions. creative-biostructure.com |

Cryo-Electron Microscopy in Structural Immunology of Hapten-Protein Complexes

Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique in structural biology, particularly for large and flexible macromolecular assemblies that are resistant to crystallization. americanpeptidesociety.org For research on this compound, Cryo-EM is an ideal tool for visualizing the entire immunological synapse, such as the complex formed by the hapten-peptide-MHC on an antigen-presenting cell and the T-cell receptor.

The methodology involves rapidly freezing a thin layer of the sample solution in liquid ethane, which traps the complexes in a vitrified, near-native state. americanpeptidesociety.org A transmission electron microscope then images these frozen particles from various orientations. nih.gov Computational algorithms subsequently process hundreds of thousands of these 2D projection images to reconstruct a 3D model of the complex. americanpeptidesociety.orgbiorxiv.org

Computational and In Silico Approaches for Epitope Prediction and Modeling

Computational and in silico methods are essential for complementing experimental techniques by predicting and modeling the interactions between the this compound and its biological targets. nih.gov These approaches can significantly accelerate research by identifying potential epitopes, predicting binding affinities, and providing dynamic insights into the stability of epitope-receptor complexes. nih.govbiorxiv.org

Epitope Prediction algorithms aim to identify which segments of the this compound are most likely to be recognized by the immune system. These tools use various parameters, such as amino acid sequence, surface accessibility, and physicochemical properties, to score potential T-cell or B-cell epitopes. nih.govmdpi.com For a haptenated peptide, these algorithms can be adapted to consider the structural and chemical alterations introduced by the benzylpenicilloyl group, helping to pinpoint the neo-epitopes created by this modification.

Molecular Docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another. nih.gov In this context, docking simulations can be used to model how the this compound fits into the binding groove of an MHC molecule. These simulations generate multiple possible binding poses and score them based on energy functions, providing hypotheses about the key interactions that can be tested experimentally. nih.gov

Molecular Dynamics (MD) Simulations offer a way to study the physical movements of atoms and molecules over time. nih.gov Once a model of the this compound-receptor complex is obtained (either from docking or experimental methods), MD simulations can be run to assess its stability and flexibility. These simulations provide a dynamic view of the molecular interactions, revealing how the complex behaves in a simulated physiological environment and highlighting the conformational changes that may be crucial for its function. nih.gov

The table below outlines key in silico methods and their applications in this compound research.

| Method | Principle | Application to this compound Research |

| Epitope Prediction | Algorithmic analysis of sequence and structural features to identify immunogenic regions. biorxiv.orgnih.gov | Identifies likely T-cell and B-cell epitopes within the modified heptapeptide for experimental validation. |

| Molecular Docking | Energy-based scoring of potential ligand poses within a receptor's binding site. nih.gov | Predicts the binding mode and affinity of the this compound with immune receptors like MHC molecules. |

| Molecular Dynamics (MD) | Simulation of the time-dependent motion of atoms and molecules. nih.gov | Assesses the stability, dynamics, and conformational changes of the epitope-receptor complex in a simulated aqueous environment. |

Modulation of Immune Responses Through Benzylpenicilloyl Heptapeptide Constructs

Induction of Hapten-Specific Immune Tolerance using Hapten-Modified Cells/Conjugates

The induction of immune tolerance to a specific hapten, such as the benzylpenicilloyl group, is a key strategy in managing drug allergies. This can be achieved by introducing the hapten to the immune system in a non-threatening context, leading to a state of unresponsiveness. One approach involves the use of hapten-modified cells or conjugates.

For instance, research has shown that treating mice with a benzylpenicilloyl derivatized synthetic copolymer of D-glutamic acid and D-lysine can significantly suppress antibody responses of the IgE and IgG classes. nih.gov This induced state of tolerance was found to be highly specific and long-lasting, suggesting its potential for clinical applications in penicillin allergy. nih.gov

Another study demonstrated that intravenously administering spleen cells chemically modified with the benzylpenicilloyl hapten into syngeneic animals suppressed the formation of specific IgE antibodies against the hapten. nih.gov This suppression was transferable to other animals via T cells from the tolerized animals, indicating a T-cell mediated mechanism. nih.gov

| Strategy | Outcome | Key Findings |

| Treatment with benzylpenicilloyl-derivatized D-glutamic acid and D-lysine copolymer | Suppression of anti-benzylpenicilloyl IgE and IgG responses. nih.gov | Induced tolerance was highly specific and long-lasting. nih.gov |

| Intravenous administration of benzylpenicilloyl-modified spleen cells | Suppression of specific IgE antibody formation. nih.gov | The suppressive effect was transferable by T cells. nih.gov |

Mechanisms of T-Cell Unresponsiveness Induction

T-cell anergy is a state of immune unresponsiveness where T cells are intrinsically inactivated after encountering an antigen but remain alive in a hyporesponsive state. nih.gov This is a crucial mechanism for maintaining tolerance to self-antigens and can be exploited to induce tolerance to haptens like benzylpenicilloyl. numberanalytics.com

The induction of T-cell anergy often occurs when T cells are activated through their T-cell receptor (TCR) without adequate co-stimulatory signals. numberanalytics.comnih.gov This incomplete activation leads to a state of unresponsiveness rather than activation. nih.gov In the context of benzylpenicilloyl-heptapeptide, presenting the BPO hapten to T cells on a peptide backbone can induce proliferation of specific T-cell clones, highlighting the importance of the hapten's positioning for T-cell recognition. nih.gov By manipulating the presentation of the BPO-peptide complex, it may be possible to deliver an incomplete activation signal and induce anergy.

Several molecular mechanisms are involved in the induction and maintenance of T-cell anergy. These include:

A block in the Ras/MAP kinase pathway , which is crucial for T-cell activation. nih.gov

Upregulation of negative regulatory molecules , such as diacylglycerol kinases (DGKs), which restrict Ras activation. nih.gov

The involvement of regulatory T cells (Tregs) , which can reinforce the anergic state through inhibitory cytokines and cell-contact-dependent suppression. wikipedia.org

Suppression of Specific IgE and IgG Antibody Responses

A key goal in modulating the immune response to benzylpenicilloyl is the suppression of specific Immunoglobulin E (IgE) and Immunoglobulin G (IgG) antibodies, which are central to the allergic reaction. nih.govnih.gov

Studies have shown that the administration of isologous anti-idiotypic antibodies (antibodies that recognize the antigen-binding site of other antibodies) can suppress BPO-specific IgE and IgG formation in mice. nih.gov This suppression was long-term when the anti-idiotypic antibodies were actively produced by the mice and temporary when they were passively administered. nih.gov

Furthermore, the intravenous administration of benzylpenicilloyl-modified spleen cells has been shown to specifically suppress the formation of IgE antibodies against the hapten, without significantly affecting the IgG response. nih.gov This suggests that it is possible to selectively target the IgE response.

Interestingly, while long-term administration of benzylpenicillin can induce the synthesis of BPO-specific IgG, IgA, IgM, and/or IgE, the presence of a BPO-specific IgE response is not always associated with a clinical hypersensitivity reaction. nih.gov This highlights the complex regulation of the immune response to this hapten.

| Approach | Effect on IgE | Effect on IgG |

| Isologous anti-idiotypic antibodies | Long-term and short-term suppression. nih.gov | Long-term and short-term suppression. nih.gov |

| Benzylpenicilloyl-modified spleen cells | Specific suppression of IgE formation. nih.gov | No significant effect. nih.gov |

Strategies for Modulating the Immunogenicity of Benzylpenicilloyl Determinants

Modulating the immunogenicity of the benzylpenicilloyl determinant itself is another avenue for controlling allergic responses. This can involve altering the chemical structure of the determinant or the context in which it is presented to the immune system.

The benzylpenicilloyl group can exist as different stereoisomers, or epimers. nih.gov Research has shown that changes in the chemical structure of the BPO determinant, such as epimerization at the C-5 position, can significantly affect its recognition by IgE antibodies from penicillin-allergic patients. nih.govresearchgate.net This suggests that using stereochemically pure BPO compounds in diagnostic tests and potentially in tolerance-inducing therapies could improve their specificity and efficacy. nih.gov

The carrier molecule to which the benzylpenicilloyl hapten is attached also plays a crucial role in its immunogenicity. nih.govjiaci.org Different carrier proteins or polymers can influence how the hapten is processed and presented to the immune system. For example, benzylpenicilloyl is often conjugated to poly-L-lysine for skin testing. patsnap.comdrugbank.com The choice of carrier can therefore be a key factor in strategies aimed at modulating the immune response.

Furthermore, the way the benzylpenicilloyl group binds to proteins can influence its immunogenicity. The beta-lactam ring of penicillin is highly reactive and can form covalent bonds with proteins, primarily with lysine (B10760008) residues. biorxiv.orgresearchgate.net Understanding the specifics of this "haptenation" process is essential for designing strategies to either prevent it or to present the hapten in a tolerogenic manner. acs.org

| Strategy | Mechanism | Potential Application |

| Use of stereochemically pure BPO epimers | Alters IgE recognition. nih.govresearchgate.net | Improved diagnostic tests and tolerance therapies. nih.gov |

| Modification of the carrier molecule | Influences hapten presentation. nih.govjiaci.org | Development of less immunogenic or tolerogenic conjugates. |

| Control of protein haptenation | Modifies the formation of the antigenic determinant. biorxiv.orgacs.org | Prevention of sensitization or induction of tolerance. |

Future Directions and Emerging Research Avenues

Advancements in High-Resolution and Massively Multiplexed Epitope Mapping Techniques for Benzylpenicilloyl-Peptides

Precisely identifying the specific amino acid sequences that form the epitopes recognized by patient antibodies is crucial. While the benzylpenicilloyl (BPO) group is the primary hapten, the surrounding peptide sequence plays a critical role in antibody binding. Emerging high-resolution and high-throughput mapping techniques are set to revolutionize the study of these interactions for BPO-peptides.

High-resolution techniques like ultrahigh-density peptide microarrays allow for the synthesis of hundreds of thousands of different peptides on a single slide. nih.gov This enables an exhaustive analysis of how substitutions at each position of a heptapeptide (B1575542) chain affect antibody binding, providing a detailed specificity profile at the single amino acid level. nih.gov Similarly, advanced mass spectrometry methods, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), can identify antibody binding sites directly in solution without modifying the antigen, offering a picture of the interaction in a more native state. biorxiv.orgstago.com

Massively multiplexed methods, such as bacteriophage peptide display (PhIP-Seq), offer a powerful tool for screening vast libraries of peptides. frontiersin.orgnih.gov This technology can be adapted to display libraries of heptapeptides conjugated to BPO, allowing researchers to rapidly screen patient serum to identify a broad range of peptide sequences that are recognized by IgE antibodies. nih.gov These approaches move beyond testing a few representative peptide sequences to a more comprehensive profiling of the entire landscape of potential BPO-peptide epitopes.

Table 1: Comparison of Advanced Epitope Mapping Technologies for Benzylpenicilloyl-Peptide Analysis

| Technique | Principle | Resolution | Key Advantages for BPO-Peptide Research | Limitations |

|---|---|---|---|---|

| Ultrahigh-Density Peptide Microarrays | Photolithographic in-situ synthesis of overlapping or substitution-variant peptides on a glass slide for antibody binding analysis. nih.govpepperprint.com | Amino acid level. nih.gov | High-throughput and systematic analysis of peptide sequence influence on BPO-hapten recognition; identifies critical residues for binding. nih.gov | Primarily identifies linear epitopes; may not fully capture conformational aspects of binding. pepperprint.com |

| HDX-Mass Spectrometry (HDX-MS) | Measures changes in deuterium (B1214612) uptake in the peptide backbone upon antibody binding, identifying protected regions (epitopes). biorxiv.org | Amino acid to peptide segment level. biorxiv.org | Maps epitopes in solution; requires minimal sample and no chemical modification of the antigen or antibody. biorxiv.org | Glycosylation can complicate analysis, although new methods are addressing this. biorxiv.org |

| Phage Display (e.g., PhIP-Seq) | Genetic insertion of peptide sequences into bacteriophage coat proteins, creating a library of displayed peptides for screening with antibodies. frontiersin.orgnih.gov | Peptide sequence level. | Massively multiplexed screening of millions of peptide variants; ideal for discovering novel peptide epitopes from patient samples. frontiersin.orgnih.gov | Displayed peptides are part of a fusion protein, which could influence conformation. |

Exploration of Novel Peptide Scaffolds for Benzylpenicilloyl Conjugation to Tailor Immunological Properties

The heptapeptide chain in a BPO-heptapeptide conjugate is not merely an inert carrier but an active participant in the immunological event. The structure and nature of this "scaffold" can significantly influence the presentation of the BPO hapten to IgE antibodies on the surface of mast cells and basophils. Research is now moving beyond simple linear peptides to explore how novel scaffolds can modulate this immune recognition.

One promising area is the use of dendrimers. Dendrimeric antigens (DeAns), which consist of a central core with multiple, precisely placed BPO groups, have been shown to be potent activators of basophils from allergic patients. mdpi.com The size and density of BPO groups on these dendrimers play a key role in their ability to cross-link IgE antibodies effectively, with studies suggesting that a higher density of epitopes enhances cell activation. mdpi.com This approach allows for the creation of highly defined and reproducible immunogenic constructs, overcoming the heterogeneity of traditional protein conjugates. mdpi.com

Other research focuses on creating conformationally constrained peptides, such as cyclic peptides or those stabilized by disulfide bonds. frontiersin.org By reducing the flexibility of the peptide chain, these scaffolds can present the BPO hapten in a more defined orientation, which may lead to higher-affinity interactions with specific antibodies. frontiersin.org Furthermore, researchers are investigating scaffolds derived from protein domains, such as human serum albumin, which can be engineered to bind specific haptens and present them to the immune system in a controlled manner. plos.org These engineered scaffolds could be used to create diagnostic reagents with tailored affinities and specificities. plos.org

Table 2: Emerging Peptide Scaffolds for Benzylpenicilloyl Conjugation

| Scaffold Type | Description | Potential Immunological Impact | Research Example |

|---|---|---|---|

| Dendrimers | Highly branched, synthetic polymers where BPO can be attached to the periphery at defined locations and densities. mdpi.com | Allows precise control over epitope density and spacing, potentially enhancing IgE cross-linking and basophil activation. mdpi.com | Benzylpenicilloyl-PAMAM dendrimers used in basophil activation tests (BAT) for allergy diagnosis. mdpi.com |

| Constrained Peptides (e.g., Cyclic) | Peptides whose conformational freedom is restricted, for example, by cyclization of the peptide backbone. frontiersin.org | Presents the BPO hapten in a fixed orientation, potentially increasing binding affinity and specificity for certain antibody clones. | Chemical Linkage of Peptides onto Scaffolds (CLIPS) technology enables the synthesis of cyclic peptides that can mimic conformational epitopes. frontiersin.org |

| Engineered Protein Domains | Polypeptides derived from stable protein structures, such as human serum albumin, engineered to present the hapten. plos.org | Can provide a stable, biocompatible framework for hapten presentation, potentially mimicking in vivo protein carriers. | A 101-amino-acid polypeptide from human serum albumin was shown to be a viable scaffold for binding and catalysis. plos.org |

Application of Artificial Intelligence and Machine Learning in Predicting Benzylpenicilloyl-Heptapeptide Immunogenicity

The experimental screening of every possible heptapeptide sequence for its immunogenic potential when conjugated with BPO is impractical. Artificial intelligence (AI) and machine learning (ML) offer powerful in silico tools to predict the immunogenicity of BPO-heptapeptides, thereby rationalizing and accelerating research. mdpi.com

ML models can be trained on large datasets of experimentally validated immunogenic and non-immunogenic peptide-hapten conjugates. mdpi.com These algorithms—such as support vector machines (SVM), random forests, or neural networks—can learn to identify the complex patterns and physicochemical properties of peptide sequences that correlate with a high risk of eliciting an immune response. mdpi.complos.org For BPO-heptapeptides, input features for such models could include the amino acid sequence, hydrophobicity, charge, size, and predicted secondary structure of the peptide portion.

The goal is to develop a predictive tool where researchers can input the sequence of a novel BPO-heptapeptide and receive a calculated immunogenicity score. frontiersin.org This would enable the rapid pre-screening of thousands of potential peptide determinants to prioritize which ones should be synthesized and tested experimentally. mdpi.com While these models are still in development, they have shown great promise in related fields like cancer neoantigen prediction and general vaccine design, suggesting a high potential for application in hapten-driven allergies. frontiersin.orgnih.gov

Table 3: Machine Learning in BPO-Heptapeptide Immunogenicity Prediction

| ML Algorithm | General Principle | Potential Input Features for BPO-Heptapeptides | Predicted Outcome |

|---|---|---|---|

| Support Vector Machine (SVM) | Finds the optimal hyperplane that separates data points of different classes (e.g., immunogenic vs. non-immunogenic). plos.org | Amino acid composition, dipeptide frequencies, physicochemical properties (charge, polarity, hydrophobicity). | Classification as "likely immunogenic" or "likely non-immunogenic". |

| Random Forest (RF) | An ensemble method that builds multiple decision trees during training and outputs the mode of the classes for classification. mdpi.com | Peptide sequence features, predicted structural features (e.g., helical propensity), hapten-peptide bond characteristics. | Immunogenicity score or probability. |

| Artificial Neural Network (ANN) | A model inspired by the human brain, consisting of interconnected nodes (neurons) in layers that can learn complex, non-linear relationships in data. plos.org | Raw peptide sequence (using embedding), predicted 3D conformational data, hapten properties. | Highly accurate prediction of binding affinity or immunogenic potential. |

Elucidating the Role of Minor Determinants in Conjunction with the this compound Major Determinant

While the benzylpenicilloyl group, presented on peptides or proteins, is considered the "major determinant" because it is formed most abundantly and is responsible for 60-85% of allergic reactions, it does not account for all IgE-mediated penicillin allergies. dynamed.com A complete understanding of penicillin allergy requires elucidating the role of "minor determinants" and their interplay with the major determinant response.

The minor determinants are other reactive penicillin byproducts, including benzylpenicillin itself, benzylpenicilloate, and benzylpenilloate. nih.govresearchgate.net Although they are formed in smaller quantities, they are clinically significant and can mediate severe allergic reactions, including anaphylaxis. dynamed.comresearchgate.net Future research must focus on understanding how the immune system responds to these different determinants simultaneously. It is possible that some patients are sensitized exclusively to minor determinants, while others may have a polyclonal IgE response recognizing both major and minor determinants.

Retrospective clinical studies have shown that a small but significant percentage of patients with a positive skin test react to the minor determinant mixture (MDM) but not to the major determinant reagent, penicilloyl-polylysine (PPL). nih.govresearchgate.net For instance, in one 5-year audit of 214 patients, 5 individuals had a positive intradermal test to PPL and/or MDM, with one case being positive to both MDM and PPL while testing negative to the parent beta-lactam drugs. nih.gov Understanding the structural basis for these distinct responses and how co-sensitization affects clinical outcomes is a critical research avenue. This involves developing specific diagnostic reagents for each minor determinant and studying the IgE repertoire of allergic patients at a clonal level.

Table 4: Clinical Skin Test Reactivity to Penicillin Determinants (Retrospective Audit Data)

| Patient Cohort | Total Patients Tested | Positive Skin Tests | Positive to PPL and/or MDM Only (Intradermal) | Key Finding |

|---|---|---|---|---|

| 5-Year Tertiary Unit Audit nih.govresearchgate.net | 214 | 23 (10.7%) | 5 (2.3% of total; 21.7% of positive) | A subset of patients shows reactivity to determinant mixtures, sometimes in the absence of reactivity to the parent drug in testing. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing benzylpenicilloyl-heptapeptide in laboratory settings?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include resin selection (e.g., Wang resin for C-terminal carboxylates), deprotection with 20% piperidine in DMF, and coupling with HBTU/DIPEA activators. Characterization requires HPLC purification (>95% purity) and structural confirmation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Replicability hinges on documenting solvent ratios, reaction times, and temperature conditions .

Q. How can researchers validate the stability of this compound under varying physiological conditions?

- Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and use analytical techniques like LC-MS to monitor degradation products over time. Accelerated stability testing (e.g., elevated temperatures) can predict shelf-life. Include controls such as inert buffers and protease inhibitors to isolate degradation pathways. Data should report half-life (t₁/₂) and degradation kinetics .

Q. What analytical techniques are recommended for distinguishing this compound from its structural analogs?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) for fragmentation pattern analysis and NMR (¹H, ¹³C, 2D-COSY) to resolve stereochemical differences. Comparative studies with analogs should include retention time shifts in reversed-phase HPLC and differential scanning calorimetry (DSC) for thermal behavior profiling. Cross-validate findings with synthetic standards .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess the immunogenicity of this compound while minimizing cross-reactivity with endogenous proteins?

- Methodological Answer : Employ transgenic animal models (e.g., HLA-humanized mice) to mimic human immune responses. Pre-screen sera for pre-existing antibodies using ELISA. Dose-response studies should include adjuvant-free formulations to isolate peptide-specific immunogenicity. Data interpretation must differentiate IgE-mediated hypersensitivity (immediate) vs. T-cell-mediated delayed reactions via cytokine profiling (e.g., IL-4, IFN-γ) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., serum-free media, matched passage numbers). Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) to confirm mechanisms. Meta-analysis of raw data (e.g., EC₅₀ values) should account for batch variability in peptide synthesis and cell line authentication (STR profiling). Transparent reporting of negative results is critical .

Q. How can computational modeling improve the prediction of this compound’s binding affinity to penicillin-binding proteins (PBPs)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with crystal structures of PBPs (e.g., PDB: 1PBP) can identify key interactions (e.g., β-lactam ring coordination). Validate predictions with surface plasmon resonance (SPR) for kinetic binding analysis (ka, kd). Compare results to mutagenesis studies (e.g., alanine scanning) to confirm residue-specific contributions .

Q. What are the ethical and methodological considerations for preclinical studies of this compound in animal models of infection?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental rigor, including randomization, blinding, and power analysis for sample size. Use clinically relevant infection models (e.g., neutropenic murine thigh infection) with pharmacokinetic/pharmacodynamic (PK/PD) endpoints (e.g., %T > MIC). Report compliance with IACUC protocols and NIH guidelines for humane endpoints .

Q. How do researchers address variability in this compound’s efficacy between in vitro and in vivo models?

- Methodological Answer : Perform parallel in vitro-in vivo correlation (IVIVC) studies. Adjust for factors like protein binding (e.g., using ultrafiltration) and metabolic stability (e.g., liver microsomes). In vivo studies should measure free plasma concentrations via microdialysis. Use mechanistic PK/PD modeling to bridge discrepancies .

Q. What experimental controls are essential when studying this compound’s synergy with β-lactam antibiotics?

- Methodological Answer : Include monotherapy arms for both the peptide and antibiotic, as well as combination indices (e.g., Chou-Talalay method). Control for solvent effects (e.g., DMSO concentrations) and use checkerboard assays to quantify fractional inhibitory concentration (FIC) indices. Validate synergy via time-kill curves and genomic analysis of resistance markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.